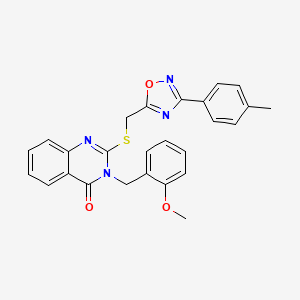
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic opioid, closely related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Synthesis Analysis
The synthesis of furan derivatives, such as the compound , can be achieved through various methods. One common method is the Paal-Knorr synthesis, which is used to synthesize substituted furans from 1,4-diketones . The furan synthesis requires an acid catalyst .Molecular Structure Analysis
The molecular structure of furan derivatives involves a five-membered ring with four carbon atoms and one oxygen atom. The furan ring is a constituent of several important natural products .Chemical Reactions Analysis
Furan derivatives can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives depend on the specific structure of the compound. Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .Mécanisme D'action
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor works by binding to this compound and inhibiting its activity. This compound is an enzyme that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, which is a key step in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces the production of glucose in the liver and kidneys, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have several biochemical and physiological effects. In animal studies, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in peripheral tissues. This compound inhibitor has also been shown to reduce triglyceride levels and improve lipid metabolism in animal models of obesity and metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor in lab experiments is its specificity for this compound. This compound inhibitor does not inhibit other enzymes involved in glucose metabolism, making it a useful tool for studying the role of this compound in glucose metabolism. However, one limitation of using this compound inhibitor is its potential toxicity. This compound inhibitor has been shown to cause liver damage in animal studies, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of this compound inhibitors as potential therapeutics for metabolic disorders and cancer. Additionally, further studies are needed to better understand the mechanisms of action and potential toxicities of this compound inhibitors.
Méthodes De Synthèse
The synthesis of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor involves several steps. First, furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride. This is then reacted with piperidine-4-carboxamide to form the furan-2-carbonyl-piperidine-4-carboxamide intermediate. Next, phenethylsulfamide is reacted with sodium hydride to form the phenethylsulfamide anion, which is then reacted with the furan-2-carbonyl-piperidine-4-carboxamide intermediate to form the final product, this compound inhibitor.
Applications De Recherche Scientifique
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide inhibitor is primarily used in scientific research to study the role of this compound in glucose metabolism and to investigate its potential as a therapeutic target for metabolic disorders. Studies have shown that this compound inhibitors can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound inhibitors have also been investigated for their potential as anticancer agents, as this compound is upregulated in many cancer cells.
Propriétés
IUPAC Name |
1-[5-(2-phenylethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c20-18(23)15-9-12-22(13-10-15)19(24)16-6-7-17(27-16)28(25,26)21-11-8-14-4-2-1-3-5-14/h1-7,15,21H,8-13H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXFPRWEAJPKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R)-1-(2-Chloropropanoyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2677545.png)
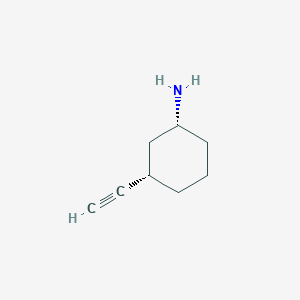

![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)
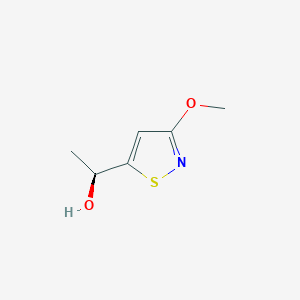
![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)
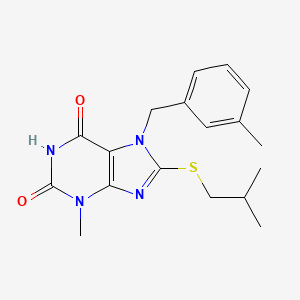

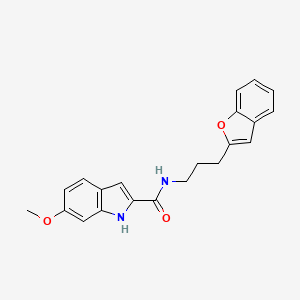

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2677565.png)
![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)
